Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate
Description
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate is a synthetic compound characterized by a hybrid structure combining a benzoate ester, a piperidine ring, and a phenylimidazolidinone moiety. The methyl benzoate group enhances lipophilicity, while the piperidine and imidazolidinone moieties may contribute to conformational rigidity and hydrogen-bonding interactions .
Properties
IUPAC Name |
methyl 3-[[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-22(28)18-7-5-6-17(14-18)15-24-12-10-19(11-13-24)25-16-21(27)26(23(25)29)20-8-3-2-4-9-20/h2-9,14,19H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHHLGOSSCOSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate typically involves a multi-step process. One common approach starts with the preparation of the piperidine intermediate, which is then reacted with the imidazolidine derivative. The final step involves esterification to introduce the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate. For instance, derivatives with imidazolidine cores have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Research has indicated that compounds containing the imidazolidine structure exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria. Studies have demonstrated that such compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Neuropharmacology
The piperidine component suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression. Compounds with similar structures have been shown to interact with neurotransmitter systems, providing a basis for developing novel anxiolytic or antidepressant agents .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways relevant to various diseases. This could lead to therapeutic strategies for metabolic disorders or cancer .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The imidazolidine moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related derivatives from the Molecules (2011) study (Table 1). Key differences lie in substituent groups, linker regions, and heterocyclic cores, which influence pharmacological activity, solubility, and metabolic stability.
Table 1: Structural Comparison of Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate and Analogues
| Compound Name / Identifier | Core Heterocycle | Linker Region | Substituents on Aromatic Rings | Ester Group |
|---|---|---|---|---|
| This compound | Phenylimidazolidinone | Piperidinylmethyl | Phenyl (imidazolidinone) | Methyl |
| I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine | Phenethylamino | Pyridazin-3-yl | Ethyl |
| I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | 6-Methylpyridazine | Phenethylamino | 6-Methylpyridazin-3-yl | Ethyl |
| I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Methylisoxazole | Phenethylamino | Methylisoxazol-5-yl | Ethyl |
| I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-Methylisoxazole | Phenethylthio | 3-Methylisoxazol-5-yl | Ethyl |
| I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 3-Methylisoxazole | Phenethoxy | 3-Methylisoxazol-5-yl | Ethyl |
Key Comparative Findings
Heterocyclic Core Modifications: The phenylimidazolidinone core in the target compound differs significantly from pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) derivatives. The imidazolidinone’s urea-like structure may enhance hydrogen-bonding capacity compared to pyridazine’s electron-deficient aromatic system or isoxazole’s oxygen-containing heterocycle .
In contrast, phenethylamino (I-6230, I-6232) or phenethylthio (I-6373) linkers may restrict rotational freedom, impacting target engagement . Replacement of amino (I-6230) with thio (I-6373) or ethoxy (I-6473) linkers alters electronic properties and steric bulk, which could modulate affinity for targets like kinases or GPCRs .
Ester Group Impact :
- The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230), affecting prodrug activation or plasma stability .
Biological Activity Trends :
- While specific activity data for the target compound are unavailable, analogues with pyridazine cores (I-6230, I-6232) showed moderate inhibitory effects on inflammatory mediators in preliminary assays, whereas isoxazole derivatives (I-6273) exhibited enhanced selectivity for COX-2 inhibition .
Biological Activity
Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and an imidazolidinone moiety, which are known to influence its biological properties. The molecular formula is represented as C₁₈H₁₈N₄O₄, indicating a complex structure that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazolidinone structure suggests potential interactions with key metabolic pathways, influencing cellular responses. The exact mechanisms remain under investigation, but preliminary studies indicate modulation of neuropeptide Y (NPY) receptors, which are implicated in various physiological processes such as appetite regulation and anxiety .
Antiglycation Activity
Research indicates that similar compounds within the imidazolidinone family exhibit significant antiglycation properties. For instance, derivatives have shown IC₅₀ values ranging from 216.52 to 748.71 µM against protein glycation, suggesting that this compound might also possess similar activities . This property is particularly relevant in the context of diabetes management, where glycation end products contribute to complications.
Anticancer Potential
Compounds with structural similarities have demonstrated anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperidine ring is often associated with enhanced cytotoxicity against cancer cell lines. For example, derivatives have been reported to exhibit selective toxicity towards tumor cells while sparing normal cells .
Research Findings and Case Studies
Several studies have investigated the biological effects of related compounds:
- Antiproliferative Activity : A study on benzoylhydrazones revealed that certain derivatives exhibited potent antiproliferative effects against human cancer cell lines. The structure-activity relationship (SAR) highlighted the importance of substituents on the benzoyl moiety in enhancing activity .
- Neuropeptide Y Modulation : Research into NPY receptor modulators has shown that imidazolidinone derivatives can influence receptor activity, potentially providing therapeutic effects in anxiety and metabolic disorders .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit advanced glycation end product formation, thereby protecting proteins from glycoxidation damage .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 3-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)benzoate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling, alkylation, and esterification. Key steps include:
- Piperidine functionalization: Introduce the imidazolidinone moiety via nucleophilic substitution or condensation reactions.
- Methyl benzoate linkage: Use reductive amination or Mannich reactions to attach the methyl benzoate group to the piperidine ring.
- Yield optimization: Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps), temperature (reflux conditions for slower reactions), and catalysts (e.g., Pd/C for hydrogenation). Lower yields (e.g., 8–12% in similar compounds) may require iterative purification via column chromatography (e.g., chloroform:methanol gradients) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C-NMR spectroscopy: Confirm regiochemistry of the imidazolidinone and piperidine rings. Look for characteristic shifts (e.g., carbonyl carbons at ~170 ppm, aromatic protons at 7.0–8.0 ppm) .
- HPLC-MS: Assess purity (>95% peak area at 254 nm) and molecular ion consistency. Use C18 columns with acetonitrile/water gradients for retention time reproducibility .
- Elemental analysis: Verify carbon, hydrogen, and nitrogen content (e.g., ±0.3% deviation from theoretical values) to rule out solvate formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
- Core modifications: Synthesize analogs with variations in the imidazolidinone (e.g., replacing phenyl with alkyl groups) or piperidine (e.g., introducing methyl or fluoro substituents) to assess impact on target binding .
- Bioisosteric replacements: Substitute the methyl benzoate group with carboxylic acids or amides to modulate solubility and membrane permeability.
- In vitro assays: Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays. Compare IC50 values to identify pharmacophore requirements .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC purity discrepancies)?
Methodological Answer:
- Verify sample preparation: Ensure complete dissolution in deuterated solvents for NMR (e.g., DMSO-d6) and avoid column overload in HPLC .
- Cross-validate with orthogonal methods: Use FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) and LC-MS to detect low-abundance impurities.
- Re-examine synthetic intermediates: Trace impurities (e.g., unreacted starting materials) may persist due to inefficient purification. Repeat column chromatography with finer silica gel (e.g., 230–400 mesh) .
Q. What strategies are recommended for validating stability under physiological conditions (e.g., in vitro assays)?
Methodological Answer:
- pH stability studies: Incubate the compound in buffers mimicking physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma). Monitor degradation via HPLC at 24-hour intervals .
- Metabolic stability: Use liver microsomes (human or rodent) to assess CYP450-mediated oxidation. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF .
- Solubility enhancement: Co-formulate with cyclodextrins or lipid-based carriers if aqueous solubility is <10 µM, as indicated by ESOL Log S calculations .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Dose formulation: Use PEG-400 or carboxymethylcellulose for oral gavage. For IV administration, dissolve in saline with <5% DMSO .
- Pharmacokinetic parameters: Measure Cmax, Tmax, and AUC via serial blood sampling. Use LC-MS/MS for plasma concentration quantification (LOQ <1 ng/mL) .
- Toxicity screening: Conduct acute toxicity studies in rodents (OECD Guideline 423). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
